molecular formula C8H12N4O B2553916 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide CAS No. 1250530-19-8

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide

Cat. No. B2553916
CAS RN: 1250530-19-8
M. Wt: 180.211
InChI Key: SFEULLYKKKDIOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives is not explicitly detailed in the provided papers. However, the hydrazinolysis of heterocyclic compounds is discussed in the second paper, where hydrazine hydrate reacts with 1,4,6-trimethylpyrimidine-2(1H)-thione, following two major pathways and leading to various products . This suggests that hydrazinyl derivatives can be synthesized through reactions with hydrazine, which may be applicable to the synthesis of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide.

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, using X-ray diffraction and DFT quantum chemical calculations . The molecule consists of two nearly planar pyridine subunits with a bent conformation of the hydrazo-bridge. This information can be extrapolated to hypothesize about the molecular structure of this compound, which may also feature a planar pyridine subunit and a hydrazo-bridge.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound. However, the second paper discusses the hydrazinolysis of heterocyclic compounds and the formation of various intermediates and products . This indicates that hydrazine derivatives can undergo complex reactions, leading to a variety of compounds, which could be relevant when considering the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. Nonetheless, the first paper describes the vibrational properties and hydrogen bonding in the crystal structure of a related hydrazine derivative . These properties, such as hydrogen bonding and vibrational spectra, are important for understanding the behavior of hydrazine compounds and could be similar for this compound.

Scientific Research Applications

Carcinogenic Action of Hydrazines

Hydrazines, including various derivatives, have been extensively studied for their carcinogenic actions in both animals and humans. These compounds are present in various occupational settings and through drug therapy, with a substantial number of reports attributing a positive correlation between hydrazine exposure and cancer development (Tóth, 1994).

Nitrile Hydratase Models

Research into nitrile hydratase, an enzyme involved in microbial nitrile assimilation, has highlighted the importance of hydrazine derivatives in understanding enzyme mechanisms. These studies have contributed to insights into the structure and function of nitrile hydratase, with implications for biotechnology and industrial applications (Mascharak, 2002).

Antitubercular Activity

Some hydrazine derivatives have been evaluated for their antitubercular activity against various strains of mycobacteria, demonstrating significant potential for the development of new anti-TB compounds. This research underscores the role of hydrazine compounds in pharmaceutical development and the search for effective treatments for tuberculosis (Asif, 2014).

properties

IUPAC Name

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)8(13)6-3-4-7(11-9)10-5-6/h3-5H,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEULLYKKKDIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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